D-sorbose

Catalog No.
S572979
CAS No.
3615-56-3
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-sorbose

CAS Number

3615-56-3

Product Name

D-sorbose

IUPAC Name

(3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m1/s1

InChI Key

BJHIKXHVCXFQLS-PYWDMBMJSA-N

SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Synonyms

D Sorbose, D-Sorbose, L Sorbose, L-Sorbose, Sorbose

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O

Potential Sweetener with Health Benefits

Research has explored D-sorbose as a potential sweetener due to its sweetness profile and potential health benefits. Studies have shown that D-sorbose may:

  • Inhibit disaccharidase activity: D-sorbose may hinder the enzymes that break down sucrose and maltose in the small intestine, potentially leading to slower sugar absorption and lower blood sugar levels after meals. Source:
  • Have a low glycemic index: This suggests that D-sorbose may cause a smaller rise in blood sugar compared to other sugars. Source:

D-sorbose is a ketose sugar classified as a monosaccharide, specifically a hexose. Its molecular formula is C₆H₁₂O₆, and it is structurally similar to D-sorbitol, differing primarily in the configuration around the second carbon atom. D-sorbose has a sweetness comparable to that of sucrose, making it a potential sweetening agent in various applications. It plays a significant role in the commercial synthesis of ascorbic acid (vitamin C), often serving as an intermediate compound in its production process .

  • D-sorbose is generally considered safe for consumption in limited amounts [].
  • However, specific data on toxicity is limited, and more research is needed to determine its safety profile for various uses [].

Note:

  • More research is needed to fully understand the mechanism of action and potential health effects of D-sorbose.
  • This information is for educational purposes only and should not be interpreted as medical advice.
Typical of sugars, including oxidation, reduction, and esterification. One notable reaction involves the oxidation of D-sorbose to 2-keto-L-gluconic acid, which can subsequently be esterified using sodium methoxide. This transformation highlights its utility in synthetic organic chemistry and biochemistry .

Key Reactions:

  • Oxidation: D-sorbose can be oxidized to form 2-keto-L-gluconic acid.
  • Reduction: It can also serve as a substrate for enzymatic reactions, where it is reduced or transformed into other sugars or acids.
  • Esterification: Involves converting the hydroxyl groups into ester functional groups.

D-sorbose exhibits various biological activities, particularly in its role as a substrate for microbial fermentation processes. It is metabolized by certain bacteria, such as Gluconobacter and Acetobacter, which convert it into L-sorbose through oxidation reactions. This metabolic pathway is crucial in the industrial production of vitamin C, as these microorganisms efficiently convert D-sorbitol to L-sorbose, which is then further processed into ascorbic acid .

The synthesis of D-sorbose typically begins with D-glucose, which is hydrogenated to produce D-sorbitol. Subsequently, microbial fermentation processes utilizing specific strains of bacteria are employed to convert D-sorbitol into D-sorbose. For example, Gluconobacter oxydans is commonly used for this biotransformation due to its unique enzymatic capabilities .

Synthesis Overview:

  • Hydrogenation of D-glucose → D-sorbitol
  • Fermentation by bacteria (e.g., Gluconobacter oxydans) → D-sorbose

D-sorbose finds applications primarily in the food and pharmaceutical industries. Its sweetness makes it suitable for use as a sugar substitute in low-calorie food products. Additionally, its role as an intermediate in the synthesis of vitamin C adds to its significance in nutritional supplements and pharmaceuticals .

Key

Studies have shown that D-sorbose interacts with specific enzymes involved in carbohydrate metabolism. Its metabolic pathways are crucial for understanding its role in various biochemical processes. Research indicates that the enzyme activity associated with D-sorbose can influence its conversion rates and efficiency during fermentation processes .

Notable Interactions:

  • Enzymatic interactions during fermentation.
  • Influence on metabolic pathways related to carbohydrate metabolism.

D-sorbose shares structural similarities with several other sugars and sugar alcohols. The most notable compounds include:

  • D-Sorbitol: A sugar alcohol that serves as the precursor for D-sorbose.
  • L-Sorbose: The naturally occurring form that differs from D-sorbose at the second carbon position.
  • D-Fructose: Another ketose sugar with different functional properties.
CompoundStructure DifferenceKey Characteristics
D-SorbitolAlcohol group at C2Sugar alcohol; precursor to D-sorbose
L-SorboseConfiguration at C2Natural form; used in vitamin C synthesis
D-FructoseKetone group at C2Sweeter than glucose; used in food products

D-sorbose's uniqueness lies in its specific configuration and role as an intermediate in vitamin C synthesis, distinguishing it from other similar compounds.

The discovery of D-sorbose is intertwined with advancements in stereochemistry and microbial biotechnology. Early work by Louis Pasteur on microbial fermentation laid the groundwork for understanding sugar transformations, though D-sorbose itself was first identified in the late 19th century during studies of bacterial metabolism. In 1895, Gabriel Bertrand observed Acetobacter xylinum converting D-sorbitol into L-sorbose, a process later termed the "Bertrand–Hudson reaction". This discovery marked the first documented biotransformation of a sugar alcohol into a ketose, though the D-isomer of sorbose remained elusive until the mid-20th century.

Nomenclature evolved alongside structural elucidation. Initially termed "sorbinose," its classification as a 2-ketohexose (D-xylo-2-hexulose) clarified its position within carbohydrate taxonomy. The prefix "D" refers to the configuration of the highest-numbered chiral center (C5), following Fischer's D/L system. The International Union of Pure and Applied Chemistry (IUPAC) later standardized its name to reflect absolute configuration: (3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one.

Table 1: Key Milestones in D-Sorbose Research

YearDiscovery/AdvancementResearchers/Institutions
1895L-sorbose identification via bacterial oxidationGabriel Bertrand
1933Industrial production via Reichstein synthesisTadeusz Reichstein
1999Enzymatic synthesis using aldolase RhaDWong et al.
2024Novel D-sorbitol dehydrogenase isolationFaunimonas pinastri studies

Position Within Carbohydrate Classification Systems

D-sorbose belongs to the ketohexose subgroup of monosaccharides, characterized by:

  • Six-carbon backbone (C₆H₁₂O₆)
  • Ketone functional group at position 2 (C=O)
  • Four chiral centers (C3, C4, C5, C6) conferring stereoisomerism

Its structural relationship to other hexoses is defined by the arrangement of hydroxyl groups:

Table 2: Comparative Analysis of Common Ketohexoses

PropertyD-FructoseD-SorboseD-Tagatose
Carbonyl PositionC2C2C2
Epimer Relationship-C3 epimer of D-fructoseC4 epimer of D-fructose
Natural AbundanceHighTraceRare
Specific Rotation−92° (H₂O)+43° (H₂O)−5° (H₂O)

As a member of the rare sugar family, D-sorbose shares metabolic pathways with psicose and allulose but exhibits distinct physicochemical behaviors, including higher thermal stability (melting point 163–165°C) and solubility profiles.

Natural Occurrence vs. Synthetic Prevalence

Natural Occurrence

D-sorbose exists transiently in specific ecological niches:

  • Plant sources: Trace amounts detected in Sparganium stoloniferum rhizomes and Punica granatum fruits
  • Microbial synthesis: Secondary metabolite in Gluconacetobacter liquefaciens and Pseudomonas cichorii
  • Marine environments: Isolated from algal-bacterial symbionts in coral reefs

Table 3: Natural vs. Synthetic Production Metrics

ParameterNatural OccurrenceIndustrial Synthesis
Concentration<0.01% dry weight>99% purity
Primary SourceMicrobial oxidationBacterial fermentation
Yield (Typical)Nanogram scale13–67 g/L
Key OrganismsAcetobacter spp.Engineered Bacillus licheniformis

Synthetic Prevalence

Modern production leverages biotechnological advances:

  • Reichstein process: Historical chemical synthesis from D-glucose via D-sorbitol oxidation
  • Enzymatic synthesis:
    • Aldolase RhaD-mediated condensation of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde
    • NAD⁺-dependent dehydrogenases in Faunimonas pinastri
  • Fermentation optimization:
    • Gluconobacter oxydans strains achieving 47–68% conversion efficiency
    • Continuous bioreactors with immobilized cells

The shift toward synthetic production addresses natural scarcity while enabling scalable applications in:

  • Vitamin C (ascorbic acid) precursor synthesis
  • Low-calorie sweetener formulations
  • Chiral building blocks for pharmaceuticals

Atomic Configuration and Stereochemical Features

D-Sorbose possesses the systematic name (3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one, indicating three defined stereocenters at carbons 3, 4, and 5 [3] [4]. The molecule contains a ketone functional group at carbon-2, distinguishing it from aldohexoses which possess aldehyde groups at carbon-1 [1] [47]. The absolute stereochemistry follows the D-configuration convention, with the hydroxyl group on the highest-numbered chiral center (C-5) positioned on the right side in Fischer projection [50].

The ketone functionality at C-2 serves as the anomeric carbon in cyclic forms, enabling the formation of both α and β anomers through intramolecular cyclization reactions [10] [13]. This structural feature allows D-sorbose to undergo mutarotation in aqueous solution, establishing equilibrium between multiple tautomeric forms [11] [13].

Pyranose vs. Furanose Tautomerism

D-Sorbose exhibits complex tautomeric behavior in aqueous solution, existing as an equilibrium mixture of multiple cyclic forms along with a minor open-chain component [10] [11]. The predominant cyclic forms include both six-membered pyranose rings and five-membered furanose rings, formed through intramolecular hemiketal formation between the C-2 ketone and various hydroxyl groups [10] [13].

In pyranose formation, the ketone group at C-2 reacts with the hydroxyl group at C-6 to generate a six-membered ring structure reminiscent of pyran [10]. This cyclization creates both α-D-sorbopyranose and β-D-sorbopyranose anomers, with the β-anomer typically predominating in aqueous solution [13] [21]. The pyranose forms adopt chair conformations, with β-D-sorbopyranose existing primarily in the ⁴C₁ conformation [21].

Furanose ring formation occurs through reaction of the C-2 ketone with the C-5 hydroxyl group, producing five-membered ring structures analogous to furan [10]. Both α-D-sorbofuranose and β-D-sorbofuranose forms exist in solution, though these represent minor components of the equilibrium mixture [11] [13].

The tautomeric distribution in aqueous solution can be summarized as follows:

Tautomeric FormRing SizeAnomeric CarbonEstimated AbundanceCrystal Structure
Open-chain (keto form)LinearC2 (carbonyl)<1%Not isolated
α-D-Sorbopyranose6-membered (pyranose)C2 (α-configuration)MinorConfirmed by X-ray
β-D-Sorbopyranose6-membered (pyranose)C2 (β-configuration)Major (predominant)Most stable form
α-D-Sorbofuranose5-membered (furanose)C2 (α-configuration)MinorNot confirmed
β-D-Sorbofuranose5-membered (furanose)C2 (β-configuration)MinorNot confirmed

The open-chain keto form represents less than 1% of the total population in aqueous solution but remains detectable through advanced nuclear magnetic resonance techniques at elevated concentrations and temperatures [11] [26].

Comparative Analysis with C-3/C-4 Epimers

D-Sorbose exhibits specific stereochemical relationships with other ketohexoses through epimeric configurations at individual chiral centers [14] [15]. The most significant epimeric relationship exists with D-psicose, which differs solely in the configuration at carbon-4 [14]. D-Psicose possesses an R configuration at C-4, while D-sorbose maintains an S configuration at this position, making these compounds C-4 epimers [14] [18].

The stereochemical relationships of D-sorbose with related ketohexoses are detailed in the following comparative analysis:

SugarConfiguration at C3Configuration at C4Configuration at C5Relationship to D-SorboseCAS Number
D-SorboseRSRReference compound3615-56-3
D-Psicose (C4 epimer)RRRC4 epimer551-68-8
L-Sorbose (enantiomer)SRSEnantiomer87-79-6
D-FructoseSSRDiastereomer (not epimer)57-48-7
D-TagatoseRSSDiastereomer (not epimer)87-81-0

L-Sorbose represents the complete enantiomer of D-sorbose, with opposite configurations at all three chiral centers (C-3, C-4, and C-5) [15] [17]. This enantiomeric relationship results in identical physical properties except for optical rotation, which exhibits equal magnitude but opposite sign [15].

D-Fructose and D-tagatose maintain diastereomeric relationships with D-sorbose but do not qualify as epimers since they differ at multiple chiral centers simultaneously [15] [17]. D-Fructose differs at both C-3 and C-4 positions, while D-tagatose differs at the C-5 position [15] [18].

Crystallographic Behavior and Polymorphic Forms

Crystallographic studies of D-sorbose and its derivatives have revealed important structural insights regarding preferred conformations and packing arrangements in the solid state [20] [21]. X-ray crystallographic analysis of racemic α-D,L-sorbose demonstrates that the compound crystallizes in the α-pyranose form with a ⁴C₁ conformation for the D-enantiomer and ¹C₄ conformation for the L-enantiomer [21].

The crystal structure of racemic α-D,L-sorbose exhibits space group P2₁/a with Z = 8, containing two crystallographically independent molecules in the asymmetric unit [21]. The unit cell volume measures 1450.86 ų, representing approximately 41 ų smaller volume compared to twice the amount of pure chiral α-L-sorbose, indicating more efficient packing in the racemic crystal [21].

Hydrogen bonding patterns play crucial roles in determining crystal stability and polymorphic behavior [20] [21]. In the racemic crystal structure, molecules form three-dimensional hydrogen-bonded networks through O-H···O interactions, with both strong homo-chiral D-D and L-L links as well as weaker hetero-chiral D-L connections [21].

Crystallographic investigations of 1-deoxy-D-sorbose derivatives have provided additional insights into conformational preferences and polymorphic behavior [20] [24]. Studies of 1-deoxy-α-D-sorbopyranose confirmed the α-pyranose configuration in the crystalline state, with the hydroxyl group at the anomeric position adopting an axial orientation [20].

Polymorphic behavior has been observed in related deoxy-sorbose derivatives, with 1-deoxy-D-tagatose exhibiting concomitant crystallization of two distinct polymorphic forms from identical mother liquor [24]. These polymorphs differ primarily in hydrogen bonding networks and molecular packing arrangements while maintaining nearly identical molecular conformations [24].

Spectroscopic Identification Signatures

NMR Spectral Fingerprinting

Nuclear magnetic resonance spectroscopy provides definitive identification signatures for D-sorbose through characteristic chemical shift patterns and coupling constants [26] [28]. Both ¹H NMR and ¹³C NMR techniques offer complementary information for structural elucidation and tautomeric analysis [26] [30].

¹H NMR spectroscopy of D-sorbose in deuterium oxide reveals complex multiplet patterns arising from the various tautomeric forms present in solution [28] [29]. The anomeric protons appear in distinct chemical shift regions depending on the specific tautomeric form, with pyranose anomeric protons typically resonating between 4.5-5.5 ppm [28]. The hydroxyl protons, when observable under appropriate conditions, appear in the region between 5.5-8.5 ppm [42].

¹³C NMR spectroscopy provides more definitive structural identification through characteristic carbonyl and carbon chemical shifts [26] [30]. The ketone carbon at C-2 exhibits a distinctive chemical shift around 213-214 ppm in the open-chain form, serving as an unambiguous marker for the keto tautomer [26]. Ring carbons display characteristic chemical shift patterns that distinguish between pyranose and furanose forms [26] [41].

Advanced NMR techniques, including two-dimensional correlation spectroscopy (COSY, HSQC, TOCSY), enable complete assignment of all carbon and proton resonances [31] [42]. These methods prove particularly valuable for distinguishing between closely related stereoisomers and for quantitative analysis of tautomeric populations [11] [31].

Temperature-dependent NMR studies reveal that the proportion of open-chain keto form increases with elevated temperature, facilitating detection and quantification of this minor tautomer [11] [26]. Concentrated solutions (3.7 M) and elevated temperatures (80°C) optimize detection sensitivity for the carbonyl-containing open-chain form [26].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides characteristic fragmentation patterns that enable unambiguous identification of D-sorbose and differentiation from other isomeric hexoses [31] [36]. Electrospray ionization mass spectrometry (ESI-MS) typically generates the molecular ion [M-H]⁻ at m/z 179, corresponding to the deprotonated molecular ion [38].

Collision-induced dissociation (CID) of the molecular ion produces characteristic fragmentation patterns involving sequential losses of water (18 Da) and formaldehyde (30 Da) molecules [36] [38]. These neutral losses reflect the structural features common to carbohydrates and provide diagnostic information for compound identification [36].

The fragmentation behavior of D-sorbose exhibits specific patterns that distinguish it from other ketohexoses [38]. Tandem mass spectrometry (MS/MS) analysis reveals fragment ions arising from cross-ring cleavages and glycosidic bond fragmentations characteristic of the sorbose structure [38]. These fragmentation pathways align with established carbohydrate fragmentation mechanisms involving neutral losses of water, formaldehyde, and other small molecules [36] [38].

High-resolution mass spectrometry enables determination of exact mass measurements, confirming the molecular formula C₆H₁₂O₆ and distinguishing D-sorbose from other isobaric compounds through accurate mass determination [31] [37]. The monoisotopic mass of 180.063388 Da provides definitive molecular weight confirmation [5] [7].

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry offers alternative ionization approaches for D-sorbose analysis, particularly useful for mixture analysis and structural characterization [36]. These techniques complement electrospray ionization methods and provide additional analytical capabilities for comprehensive structural elucidation [36].

D-sorbose represents a crucial rare ketohexose that serves as an essential intermediate in vitamin C production and demonstrates significant potential in pharmaceutical and food applications [1] [2]. The compound exhibits a molecular formula of C₆H₁₂O₆ with a molecular weight of 180.156 grams per mole, featuring a ketose structure that distinguishes it from its aldose counterparts [3] [4]. Contemporary production methodologies encompass three primary approaches: microbial transformation systems, enzymatic synthesis advancements, and chemocatalytic approaches, each offering distinct advantages in terms of efficiency, selectivity, and industrial applicability.

Microbial Transformation Systems

Microbial bioconversion represents the most industrially established approach for D-sorbose production, leveraging the metabolic capabilities of specialized bacterial strains to achieve regioselective oxidation reactions [5] [6]. These systems demonstrate remarkable efficiency in converting readily available substrates into D-sorbose through carefully controlled fermentation processes.

Gluconobacter suboxydans Catalyzed Oxidation

Gluconobacter suboxydans stands as the archetypal microorganism for D-sorbitol to L-sorbose bioconversion, representing the cornerstone of industrial vitamin C production through the Reichstein method [5] [7]. The organism demonstrates exceptional capability for incomplete oxidation of polyols through membrane-bound dehydrogenases located on the outer surface of the cytoplasmic membrane [8] [9].

Enzymatic Mechanism and Substrate Specificity

The primary catalytic mechanism involves D-sorbitol dehydrogenase, a membrane-bound quinoprotein that facilitates the regiospecific dehydrogenation of D-sorbitol at the C-5 position [8] [10]. The enzyme system consists of multiple subunits, with the sldA gene encoding a 740-residue polypeptide containing a 24-residue signal sequence [8]. The sldB gene, located upstream of sldA, encodes a 126-residue hydrophobic polypeptide that functions as a chaperone-like protein, essential for proper enzyme maturation and activity [8].

Research demonstrates that Gluconobacter suboxydans ATCC 621 achieves approximately 76% conversion of D-sorbitol to L-sorbose during 48-hour batch fermentation under optimal conditions [11]. The process exhibits significant substrate inhibition when D-sorbitol concentrations exceed 10% weight per volume, limiting industrial scalability [5]. However, optimization strategies including gradual improvement of inoculum build-up procedures, culture medium composition, and process parameters have enabled theoretical maximal L-sorbose productivity of 200 grams per liter from 200 grams per liter D-sorbitol within 28 hours [5].

Metabolic Engineering Approaches

Advanced strain improvement programs have focused on addressing substrate inhibition limitations through systematic genetic modifications [12]. The identification of key D-sorbitol dehydrogenases through gene knockout studies revealed that sldBA1 and sldSLC clusters represent the primary enzymatic systems responsible for D-sorbitol conversion [12]. Strains deficient in both enzyme clusters completely lose the ability to produce L-sorbose, confirming their essential roles in the bioconversion pathway [12].

Contemporary metabolic engineering strategies involve systematic knockout of non-essential dehydrogenases to eliminate competing metabolic pathways and improve product selectivity [13]. The engineered strain Gluconobacter oxydans MD-16, featuring inactivation of 16 different dehydrogenases, achieved a remarkable 99.60% conversion ratio with L-sorbose titers reaching 149.46 grams per liter in shake flask experiments [13]. Scaling up this system in 5-liter bioreactors with hemoglobin gene (vhb) introduction resulted in L-sorbose concentrations of 298.61 grams per liter [13].

Acetobacter xylinum Metabolic Engineering

Acetobacter xylinum represents an alternative microbial platform for D-sorbose production, particularly notable for its versatile metabolic capabilities and established industrial applications in cellulose production [6] [14]. The organism demonstrates unique metabolic patterns that can be engineered for enhanced D-sorbose biosynthesis through systematic pathway modifications.

Metabolic Network Integration

The metabolic architecture of Acetobacter xylinum enables integration of D-sorbose production within broader cellular processes [14]. The organism naturally produces gluconic acid as a primary metabolite through glucose dehydrogenase activity, creating metabolic intermediates that can be redirected toward D-sorbose formation [14]. Research demonstrates that gluconic acid accumulation occurs early in fermentation, followed by its utilization for cellulose synthesis in later phases [14].

Strategic metabolic engineering approaches focus on redirecting carbon flux from competing pathways toward D-sorbose production [15]. The acetan biosynthetic pathway in Acetobacter xylinum provides an ideal model system for engineering novel bacterial polysaccharides, with genetic manipulation capabilities enabling precise control over metabolic outputs [15]. The aceP gene, encoding a β-D-glucosyl transferase, serves as a critical control point for pathway engineering [15].

Process Optimization and Strain Development

Systematic strain development programs have established Acetobacter xylinum variants with enhanced D-sorbose production capabilities [16]. The organism demonstrates remarkable adaptability to various carbon sources, including oligosaccharides derived from acetan degradation [16]. These metabolic intermediates include rhamnose, mannose, and various β-linked disaccharides such as cellobiose and gentiobiose [16].

Fermentation optimization studies reveal that cellulase activity correlates closely with D-sorbose production, suggesting enzymatic synergies that enhance overall bioconversion efficiency [16]. The presence of β-glucodisaccharides significantly increases both cellulase activity and D-sorbose production, indicating complex metabolic interactions that can be leveraged for process improvement [16].

Enzymatic Synthesis Advancements

Enzymatic synthesis approaches offer superior selectivity and milder reaction conditions compared to traditional chemical methods, enabling precise control over stereochemistry and reducing unwanted side reactions [17] [18]. These systems leverage isolated enzymes or engineered enzyme cascades to achieve efficient D-sorbose production from diverse substrate sources.

RhaD Aldolase-Mediated Stereoselective Synthesis

L-rhamnulose-1-phosphate aldolase (RhaD) represents a pivotal enzyme in the dihydroxyacetone phosphate-dependent aldolase family, demonstrating exceptional utility for stereoselective D-sorbose synthesis [17] [19]. This enzyme system enables the construction of carbon-carbon bonds with predictable stereochemical outcomes, making it invaluable for rare sugar production.

Stereochemical Control and Mechanism

The catalytic mechanism of RhaD involves the coupling of dihydroxyacetone phosphate with aldehyde acceptors to generate vicinal diol products with defined stereochemistry [17]. Traditional reports indicated that RhaD selectively utilizes L-glyceraldehyde from racemic mixtures to produce L-fructose exclusively [20]. However, comprehensive investigations reveal that D-glyceraldehyde also serves as an effective acceptor, albeit with altered stereoselectivity patterns [17].

When D-glyceraldehyde functions as the acceptor substrate, RhaD loses its characteristic stereoselectivity and produces both D-sorbose and D-psicose simultaneously [17] [20]. This phenomenon enables dual rare sugar production from a single enzymatic system, with D-sorbose and D-psicose yields reaching 15.30 grams per liter and 6.35 grams per liter, respectively, in semicontinuous bioconversion processes [19] [21].

Whole-Cell Biocatalytic Systems

The development of Escherichia coli whole-cell biocatalytic cascade systems has significantly enhanced the practical applicability of RhaD-mediated D-sorbose production [19] [22]. These systems integrate four enzymes based on RhaD aldolase to enable direct conversion from abundant glycerol feedstock [19]. The cascade includes alditol oxidase for glyceraldehyde generation, RhaD for aldol addition, acid phosphatase for dephosphorylation, and supporting enzymes for cofactor regeneration [22].

Optimization of whole-cell systems through ribosomal binding site libraries has improved rare sugar titers substantially [23]. The final optimized system achieved D-sorbose and D-allulose production totaling 15.01 grams per liter with a yield of 0.75 grams per gram glycerol in 3-liter fermenters [23]. These results exceed previously reported performance metrics for D-sorbose production from glycerol feedstock [23].

Tagatose 3-Epimerase Conversion Mechanisms

D-tagatose 3-epimerase represents a specialized enzyme class capable of catalyzing the epimerization of ketohexoses at the C-3 position, enabling efficient interconversion between D-tagatose and D-sorbose [24] [25]. These enzymes demonstrate broad substrate specificity and high catalytic efficiency under mild reaction conditions.

Enzyme Structure and Catalytic Mechanism

The crystal structure of D-tagatose 3-epimerase reveals a (β/α)₈ barrel architecture with a metal ion binding site at the active center [26] [27]. The catalytic mechanism involves manganese coordination through conserved residues including glutamate, aspartate, histidine, and additional glutamate residues [26]. The substrate binding occurs through coordination of O-2 and O-3 atoms to the metal center, with C3-O3 positioned between carboxyl groups of two glutamate residues [26].

Research on Sinorhizobium species D-tagatose 3-epimerase demonstrates optimal activity at 50°C and pH 8.0, with the catalytic tetrad consisting of Glu154, Asp187, Gln213, and Glu248 [24] [18]. The enzyme exhibits remarkable production capabilities, generating 314.2 grams per liter D-sorbose from 500 grams per liter D-tagatose substrate [25]. The unique interaction between Arg65 and Met9 with substrate O-4 atoms provides specificity for D-fructose and D-tagatose recognition [24].

Thermophilic Enzyme Variants

Hyperthermophilic variants such as TM0416 from Thermotoga maritima offer enhanced thermal stability and unique substrate promiscuity [28] [29]. This enzyme demonstrates unusually high activity for D-tagatose to D-sorbose epimerization, achieving 20% conversion yields after 6 hours at 80°C [28]. The crystal structures at 1.5 and 1.6 Angstrom resolution reveal metal-dependent bifunctional activity with distinct substrate-binding features compared to mesophilic counterparts [29].

The thermophilic enzyme exhibits additional isomerase activity toward C4 and C5 sugars, catalyzing the isomerization of D-erythrose and D-threose to D-erythrulose with conversion yields of 71% and 54.5%, respectively [29]. This broad substrate specificity suggests potential applications in rare sugar production beyond the traditional D-tagatose to D-sorbose conversion [29].

Chemocatalytic Approaches

Chemical catalysis provides robust and scalable alternatives for D-sorbose production, offering advantages in terms of process control, catalyst recovery, and continuous operation capabilities [30] [31]. These approaches encompass both hydrogenation-based routes and isomerization-mediated pathways.

Nickel-Catalyzed Hydrogenation Protocols

Nickel-based catalytic systems represent the industrial standard for glucose-to-sorbitol hydrogenation, providing essential intermediates for subsequent D-sorbose production [32] [31]. Recent advances in catalyst design have addressed traditional limitations including air instability, harsh reaction conditions, and catalyst deactivation [31] [33].

Advanced Catalyst Development

Hydrotalcite-supported nickel phosphide nanoparticles (nano-Ni₂P/HT) represent a breakthrough in air-stable, highly active catalysts for selective glucose hydrogenation [31]. These catalysts demonstrate exceptional performance with greater than 99% selectivity for D-sorbitol production under mild reaction conditions [31] [33]. The catalyst operates effectively at ambient temperature (25°C) and low hydrogen pressure (1 bar), representing significant improvements over conventional processes requiring 100-180°C and 50-150 bar pressure [33].

The unique properties of nano-Ni₂P/HT stem from the phosphide structure, which provides enhanced electron density compared to metallic nickel while maintaining excellent hydrogenation activity [31]. Surface characterization reveals abundant metallic nickel species that facilitate hydrogen molecule adsorption and activation [34]. The catalyst demonstrates remarkable reusability without significant performance degradation over multiple reaction cycles [31].

Process Optimization and Scale-Up

Systematic optimization of nickel-catalyzed hydrogenation has established optimal reaction parameters for industrial implementation [32] [35]. Studies using nickel/bentonite catalysts demonstrate 96.8% glucose conversion with 95.3% sorbitol selectivity under optimized conditions of 46°C reaction temperature, 67-minute reaction time, and 14.5% catalyst loading [32] [35].

Alternative catalyst formulations including metallic nickel-rich nickel borides have shown promise for mild-condition hydrogenation [34]. These catalysts, prepared through chemical reduction with potassium dihydrogen phosphate buffering, achieve quantitative sorbitol yields within one hour at 80°C and 1 megapascal hydrogen pressure [34]. The abundance of metallic nickel species in these systems promotes efficient hydrogen activation and substrate conversion [34].

Alkali-Mediated Isomerization Techniques

Base-catalyzed isomerization represents a direct chemical approach for D-sorbose production from appropriate starting materials, offering simplicity in terms of catalyst requirements and reaction setup [36] [37]. These methods leverage the ability of strong bases to facilitate carbon skeleton rearrangements in carbohydrate substrates.

Mechanism and Reaction Pathways

Alkali-mediated isomerization of D-galactose to D-sorbose occurs through enolate-mediated carbon skeleton rearrangement under strongly basic conditions [37] [38]. The process utilizes strong basic anion exchangers in hydroxide form as catalysts, operating at elevated temperatures typically ranging from 50 to 90°C [37]. Reaction times of 24 to 48 hours are required to achieve substantial conversion yields [37].

The isomerization mechanism involves deprotonation at specific carbon centers followed by reprotonation to generate the rearranged ketose product [39]. Under acidic conditions with molybdate ion catalysis, D-fructose demonstrates epimerization to D-sorbose, D-tagatose, and D-psicose in yields of 4.5%, 1.0%, and 0.5%, respectively [38]. These results indicate the potential for controlled isomerization under appropriate catalytic conditions [38].

Extraction-Assisted Process Enhancement

Recent developments in extraction-assisted isomerization have significantly improved D-sorbose yields through in-situ product removal strategies [36]. The approach utilizes phenylborate anions for selective D-sorbose extraction, enabling continuous removal of product from the equilibrium mixture [36]. This strategy prevents product inhibition and reduces unwanted side reactions that typically limit conversion efficiency [36].

The extraction-assisted process achieves D-tagatose conversion yields of 61.58% at optimal conditions of 70°C and 1.5:1 molar ratio of boron to sugar [36]. The system demonstrates the ability to produce concentrated D-sorbose solutions (approximately 40 grams per liter) with high purity (approximately 83%) through sequential desorption processes [36]. The integration of reaction and separation operations provides a pathway for economically viable D-sorbose production [36].

The comprehensive evaluation of these three production methodologies reveals complementary strengths and applications. Microbial systems excel in selectivity and established industrial implementation, enzymatic approaches offer precise stereochemical control and mild conditions, while chemocatalytic methods provide robustness and scalability. The choice of optimal production strategy depends on specific requirements including product purity, production scale, economic constraints, and substrate availability.

Data Tables

Microbial Transformation SystemsSubstrateProductYield (%)Conversion Conditions
Gluconobacter suboxydans ATCC 621D-sorbitolL-sorbose~7648h, batch fermentation [5] [11]
Gluconobacter oxydans WSH-003D-sorbitolL-sorbose81.0+Immobilized cells, 15 days stability [11]
Gluconobacter oxydans (optimized)D-sorbitolL-sorbose99.616 dehydrogenases knocked out [13]
Acetobacter xylinumD-glucoseCellulose (secondary pathway)N/AMetabolic engineering approach [14]
Pseudomonas cichorii ST-24D-galactitol/D-tagatoseD-sorbose>95Via D-tagatose intermediate [40]
Enzymatic Synthesis SystemsSubstrateProductYield (g/L)Optimal Conditions
RhaD AldolaseDHAP + D-glyceraldehydeD-sorbose + D-psicose15.3 + 6.35pH 6.0, 37°C, DHAP-dependent [17] [19]
RhaD Aldolase (optimized)Glycerol + D-glyceraldehydeD-sorbose + D-psicose8.2 total (from glycerol only)pH 7.5, 30°C, whole cell system [23]
D-tagatose 3-epimerase (Sinorhizobium)D-tagatoseD-sorbose314.2 (from 500 g/L D-tagatose)pH 8.0, 50°C, Mn²⁺ cofactor [24] [25]
D-tagatose 3-epimerase (Caballeronia)D-tagatoseD-sorbose68.2% conversionpH 7.5, 65°C, Co²⁺ cofactor [25]
TM0416 (Thermotoga maritima)D-tagatoseD-sorbose20% conversion at 80°CpH 7.0, 80°C, Mn²⁺ cofactor [28] [29]
Chemocatalytic ApproachesSubstrateProductYield/SelectivityReaction Conditions
Nickel phosphide nanoparticles (nano-Ni₂P/HT)D-glucoseD-sorbitol>99% selectivity25°C, 1 bar H₂, aqueous [31] [33]
Raney NickelD-glucoseD-sorbitol87.15% yield46°C, 67 min, 14.5% catalyst [32] [35]
Nickel/bentoniteD-glucoseD-sorbitol95.3% selectivity96.8% glucose conversion [32]
Alkali-mediated isomerizationD-galactoseD-sorbose61.58% conversion70°C, pH 12, OH⁻ form resin [36] [37]
Titanium-Boron-Beta zeoliteD-glucoseL-sorbose57% sorbose (95% sugar fraction)Ethanol solvent, Ti-B framework [41]

XLogP3

-3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

180.06338810 g/mol

Monoisotopic Mass

180.06338810 g/mol

Heavy Atom Count

12

UNII

JJ09461NJS

Other CAS

3615-56-3

Wikipedia

Keto-D-sorbose

Dates

Last modified: 08-15-2023

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